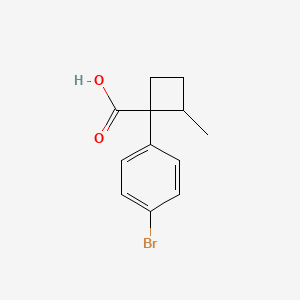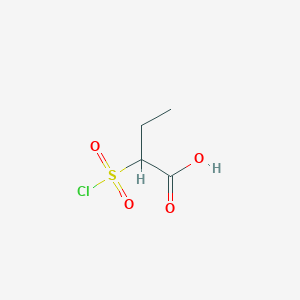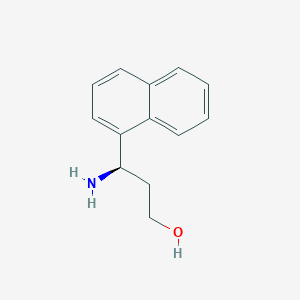
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is a chiral compound featuring an amino group, a hydroxyl group, and a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino alcohols.
Reaction Conditions: The key steps may include nucleophilic substitution, reduction, and chiral resolution to obtain the desired (3R) configuration.
Industrial Production: Industrial production methods may involve optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, anhydrides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution may produce naphthyl amides.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis and chiral catalysts.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-(naphthalen-1-YL)propan-1-OL: The enantiomer of the compound with different chiral properties.
Naphthylamines: Compounds with similar naphthalene structures but different functional groups.
Amino alcohols: Compounds with similar amino and hydroxyl groups but different aromatic rings.
Uniqueness
(3R)-3-Amino-3-(naphthalen-1-YL)propan-1-OL is unique due to its specific chiral configuration and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
(3R)-3-amino-3-naphthalen-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H15NO/c14-13(8-9-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13,15H,8-9,14H2/t13-/m1/s1 |
Clé InChI |
WMFVLYNMUQRXTB-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2[C@@H](CCO)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


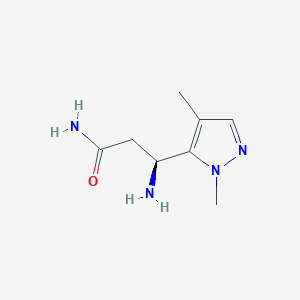
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)
amine](/img/structure/B13078758.png)

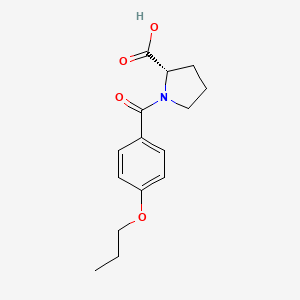
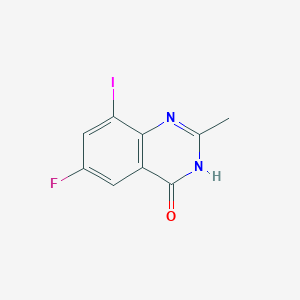
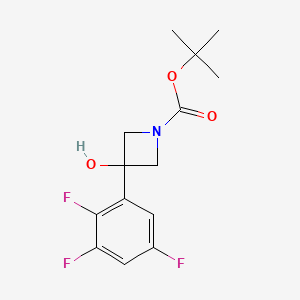

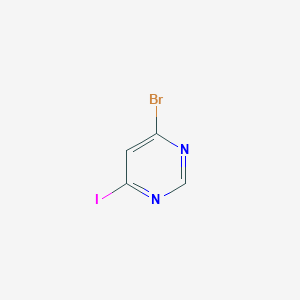
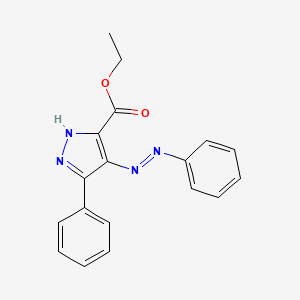
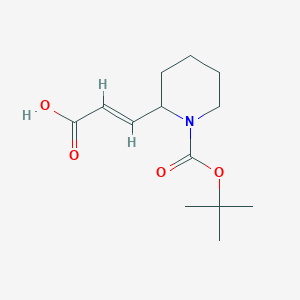
amine](/img/structure/B13078807.png)
